3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with a molecular formula of C10H9ClN2. It is characterized by a cyclopenta[c]pyridine core structure, which is a fused bicyclic system containing both a pyridine and a cyclopentane ring. The presence of a chlorine atom at the 3-position, a methyl group at the 1-position, and a nitrile group at the 4-position further defines its chemical identity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methyl group can be introduced via alkylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of amines or other reduced forms of the nitrile group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile depends on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the nitrile group, in particular, allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7-3-2-4-8(7)9(5-12)10(11)13-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYREOBQIWABSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C(=N1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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